2,1,3-Benzoxadiazole-5-carbaldehyde 1-oxide
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Overview
Description
2,1,3-Benzoxadiazole-5-carbaldehyde 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BODIPY, which is a fluorescent dye. BODIPY has been widely used in various fields, including biochemistry, biology, and materials science.
Mechanism Of Action
The mechanism of action of BODIPY is based on its unique fluorescent properties. BODIPY has a high quantum yield, which means that it emits a high amount of light when excited by light of a specific wavelength. This property makes BODIPY an excellent fluorescent probe for studying biological molecules and processes.
Biochemical And Physiological Effects
BODIPY has been shown to have minimal biochemical and physiological effects on cells and organisms. It is non-toxic and does not interfere with cellular processes. This property makes BODIPY an excellent tool for studying biological processes without affecting the system being studied.
Advantages And Limitations For Lab Experiments
BODIPY has several advantages for lab experiments. It is highly fluorescent, non-toxic, and has minimal biochemical and physiological effects. However, BODIPY has some limitations. It has a relatively short fluorescence lifetime, which limits its use in time-resolved experiments. BODIPY also has a limited range of excitation and emission wavelengths, which limits its use in multicolor imaging.
Future Directions
There are several future directions for BODIPY research. One area of research is the development of new BODIPY derivatives with improved properties, including longer fluorescence lifetime and a wider range of excitation and emission wavelengths. Another area of research is the development of new applications for BODIPY, including the detection of specific biomolecules and the study of cellular processes in vivo. BODIPY also has potential applications in the development of new materials for use in electronics and photonics.
Synthesis Methods
The synthesis of BODIPY involves the reaction of 2,1,3-benzoxadiazole with aldehyde or ketone. The reaction is carried out in the presence of a base and a catalyst. The resulting product is a highly fluorescent compound that can be used in various applications.
Scientific Research Applications
BODIPY has been widely used in scientific research due to its unique properties. It is a highly fluorescent compound that can be used as a fluorescent probe for imaging and detection of biological molecules. BODIPY has been used to study the dynamics of cellular processes, including protein trafficking and signal transduction. It has also been used as a biosensor for detecting various analytes, including metal ions, neurotransmitters, and glucose. BODIPY has also been used in material science, including the development of organic light-emitting diodes and solar cells.
properties
IUPAC Name |
1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-4-5-1-2-7-6(3-5)8-12-9(7)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGHVCWQRORUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C=C1C=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazole-5-carbaldehyde 1-oxide | |
CAS RN |
19164-42-2 |
Source
|
Record name | NSC368686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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